molecular formula C12H10N2O B014527 N-Phenylpicolinamide CAS No. 10354-53-7

N-Phenylpicolinamide

Cat. No.: B014527
CAS No.: 10354-53-7
M. Wt: 198.22 g/mol
InChI Key: GVBHRBMWXDCRHZ-UHFFFAOYSA-N
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Description

N-Phenylpicolinamide, also known as N-phenyl-2-pyridinecarboxamide, is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a derivative of picolinamide, where the hydrogen atom of the amide group is replaced by a phenyl group. This compound is of significant interest due to its diverse applications in scientific research and industry.

Mechanism of Action

Target of Action

N-Phenylpicolinamide (N5P) is a newly synthesized compound that primarily targets the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . It also targets the lipid-transfer protein Sec14p .

Mode of Action

N5P interacts with its targets by inhibiting their activity. It effectively reduces the expression levels of HIF-1α .

Biochemical Pathways

The inhibition of HIF-1α by N5P affects the HIF-1α/glycolysis/ASIC1a signaling pathway . This pathway is involved in the regulation of cellular metabolism under hypoxic conditions. By inhibiting HIF-1α, N5P can decrease the levels of glycolysis proteins GLUT1 and HK2, as well as ASIC1a .

Pharmacokinetics

Studies have shown that modifications to the this compound structure, such as the addition of a dideuteriumfluoromethoxy group, can enhance the compound’s affinity and improve its in vitro microsomal stability .

Result of Action

The action of N5P leads to a decrease in the levels of lactic acid in lung tissue and arterial blood, and inflammatory factors IL-1β and IL-6 levels in serum . These changes were observed in primary alveolar macrophages and RAW264.7 macrophages . This suggests that N5P may alleviate inflammation in acute lung injury (ALI) through the HIF-1α/glycolysis/ASIC1a signaling pathway .

Action Environment

The action of N5P can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), which is recognized as an important participant in the pathogenesis of sepsis and may induce ALI . The efficacy of N5P in alleviating inflammation in ALI was observed when it was administered prior to LPS administration

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylpicolinamide can be synthesized through various methods. One common approach involves the reaction of picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Phenylpicolinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Phenylpicolinamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific binding affinity to mGlu4 receptors, making it a valuable compound in the development of neurological therapeutics. Its structural versatility also allows for the synthesis of a wide range of derivatives with diverse biological activities .

Biological Activity

N-Phenylpicolinamide (NPP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs) and its potential applications in treating neurological disorders. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound, highlighting its significance in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group attached to a picolinamide backbone. The synthesis typically involves the reaction of picolinic acid derivatives with phenyl amines under specific conditions to yield the target compound. For instance, one study reported the synthesis of N-(methylthiophenyl)picolinamide derivatives, which demonstrated high binding affinity for mGluR4, essential for neurological applications .

Modulation of Metabotropic Glutamate Receptors (mGluRs)

One of the primary areas of interest for this compound is its role as a positive allosteric modulator (PAM) of mGluR4. This receptor is implicated in various neurological conditions such as Parkinson's disease and schizophrenia. Research indicates that NPP and its derivatives can enhance mGluR4 activity, potentially leading to neuroprotective effects.

Key Findings:

  • Binding Affinity: Compounds derived from this compound exhibited IC50 values in the low nanomolar range, indicating strong binding affinity to mGluR4 .
  • Selectivity: Several derivatives showed selectivity for mGluR4 over other mGluR subtypes, which is crucial for minimizing side effects in therapeutic applications .

Cytotoxicity and Antitumor Activity

In addition to its neuromodulatory effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate to excellent cytotoxicity, with some compounds outperforming established anticancer agents like sorafenib .

Cytotoxicity Data:

CompoundCell LineEC50 (µM)Comparison
NPP Derivative 1A549 (Lung Cancer)2.62 ± 1.07More active than Sorafenib (3.03 ± 1.01)
NPP Derivative 2MCF-7 (Breast Cancer)1.14 ± 0.921.15 to 2.75-fold more active than Sorafenib

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by structural modifications. SAR studies have revealed that:

  • Substituent Effects: The presence of alkyl or halogen substituents on the phenyl ring enhances cytotoxicity and receptor binding affinity .
  • Scaffold Modifications: Alterations to the picolinamide scaffold can lead to variations in potency and selectivity towards mGluR4 .

Case Study 1: Neuroprotection in Parkinson's Disease

A notable application of this compound derivatives was investigated in models of Parkinson's disease. The compounds were tested for their ability to activate mGluR4, leading to reduced neurotransmitter release and potential neuroprotective effects. The results indicated that specific derivatives improved motor function in animal models, supporting their therapeutic potential .

Case Study 2: Antitumor Activity Assessment

In another study focusing on antitumor activity, various this compound derivatives were synthesized and tested against different cancer cell lines. The findings highlighted a promising profile for several compounds that not only exhibited significant cytotoxicity but also showed potential mechanisms of action involving inhibition of tumor growth pathways .

Properties

IUPAC Name

N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427270
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-53-7
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of carbonyldiimidazole (8.10 g) in dry dimethylformamide (100 mL) under N2 atmosphere, was added the picolinic acid (15.0 g) portionwise, then stirred for 30 minutes. Aniline (10.93 mL) was added rapidly dropwise, then stirred for 18 hours at room temperature. The reaction mixture was poured into water (400 mL), basified with 2.5N NaOH (25 mL) and stirred for 30 minutes while solid precipitated. The solid was collected by vacuum filtration, washed with water, and dried in vacuo. This tan solid was recrystallized from ether/hexane (1/1) to afford 7.69 g (32.3%) of an off-white solid, m. p. 75°-77° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic routes used to produce N-Phenylpicolinamide and its derivatives?

A1: this compound derivatives can be synthesized through various multi-step reactions. One common approach utilizes 3,6-dichloro-pyridine-2-methane acid as a starting material. This method involves amidation, diazanyl substitution, cyclocondensation, and hydrolysis reactions to achieve the final compound []. Another route employs 6-bromopyridine-2-methane acid as a starting material, utilizing amidation, diazanyl substitution, and condensation reactions to yield pyridinehydrazone Schiff base ligands [].

Q2: What is the significance of the N-phenyl group in this compound in terms of its activity as a ligand?

A2: The N-phenyl group in this compound plays a crucial role in its interaction with metal centers, influencing its activity as a ligand. For example, in the development of mGlu4 ligands, modifications to the N-phenyl group within this compound derivatives significantly impact the compound's affinity and metabolic stability [].

Q3: How does this compound contribute to the properties of Gadolinium (Gd) complexes used as potential MRI contrast agents?

A3: this compound is used to functionalize DTPA-bis(amides) which can then form complexes with Gadolinium (Gd). These complexes, denoted as [Gd(1)()]·x (2a-e), have been investigated for their potential as MRI contrast agents []. The this compound functionalization influences the solubility of these complexes and contributes to their relaxivity properties, which are crucial for their effectiveness as contrast agents [].

Q4: What are the structural characteristics of this compound, and how are they confirmed?

A4: this compound exists primarily in the keto form and displays a nearly planar molecular structure []. This structural characteristic, along with other details about bond lengths and angles, is confirmed through techniques like single-crystal X-ray diffraction []. Furthermore, spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS are routinely used to characterize this compound and its derivatives [, ].

Q5: How does this compound contribute to the catalytic activity of iridium complexes in the context of formic acid dehydrogenation?

A5: this compound acts as a ligand in Cp*Ir catalysts, which are known for their efficiency in dehydrogenating formic acid in aqueous solutions. Notably, the catalyst incorporating the this compound ligand demonstrates a remarkable turnover frequency (TOF) of 118,000 h-1 at 60°C, highlighting its effectiveness in this reaction []. This catalytic activity is attributed to the ligand's ability to enhance both the activity and stability of the iridium complex [].

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